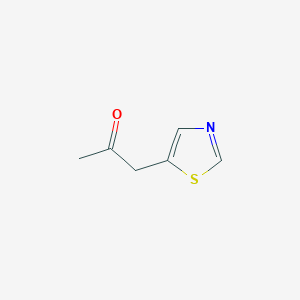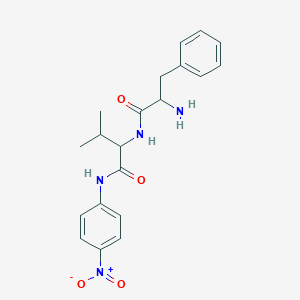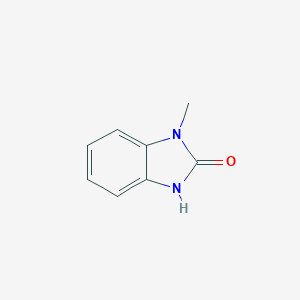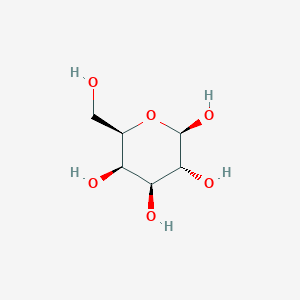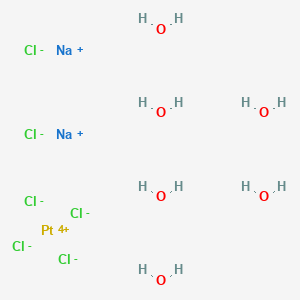![molecular formula C35H35FN2O3 B010048 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 102275-34-3](/img/structure/B10048.png)
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one, also known as BAPTA-AM, is a synthetic compound that has been widely used in scientific research. BAPTA-AM is a cell-permeable calcium chelator that has been used to study calcium signaling in various biological systems.
Applications De Recherche Scientifique
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been widely used in scientific research to study calcium signaling in various biological systems. Calcium signaling plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is a potent calcium chelator that can be used to selectively block calcium signaling in cells. This allows researchers to study the role of calcium signaling in various biological processes.
Mécanisme D'action
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one works by binding to calcium ions and preventing them from interacting with other proteins in the cell. This blocks calcium signaling and prevents downstream effects such as muscle contraction or neurotransmitter release. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. This allows researchers to selectively block calcium signaling in specific cells or tissues.
Effets Biochimiques Et Physiologiques
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been shown to have a variety of biochemical and physiological effects. In neurons, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium influx and prevent the release of neurotransmitters. In muscle cells, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium-induced muscle contraction. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has also been shown to inhibit cancer cell growth by blocking calcium signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has several advantages for lab experiments. It is a potent and selective calcium chelator that can be used to study calcium signaling in various biological systems. It is also cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. However, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has some limitations. It can be toxic to cells at high concentrations, and its effects on calcium signaling can be reversible. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can interfere with other cellular processes that are calcium-dependent.
Orientations Futures
There are several future directions for research on 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one. One area of research is the development of more potent and selective calcium chelators. Another area of research is the use of 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in vivo to study calcium signaling in living organisms. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used in combination with other drugs to target calcium signaling pathways in cancer cells. Finally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used to study the role of calcium signaling in other physiological processes, such as immune function or metabolism.
Méthodes De Synthèse
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized by reacting 4-fluoroaniline with 3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in the presence of dibutylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in a pure form.
Propriétés
Numéro CAS |
102275-34-3 |
|---|---|
Nom du produit |
6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
Formule moléculaire |
C35H35FN2O3 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
6'-(dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C35H35FN2O3/c1-4-6-18-38(19-7-5-2)26-16-17-29-33(21-26)40-32-20-23(3)31(37-25-14-12-24(36)13-15-25)22-30(32)35(29)28-11-9-8-10-27(28)34(39)41-35/h8-17,20-22,37H,4-7,18-19H2,1-3H3 |
Clé InChI |
CEQCHGVGWNESSM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




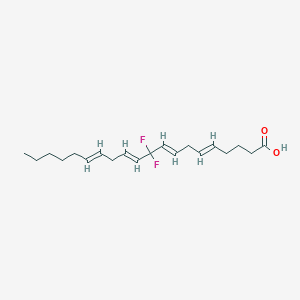

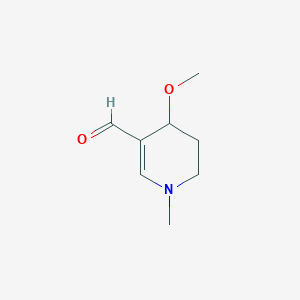

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
